3-Isomangostin Hydrate
Overview
Description
3-Isomangostin Hydrate: is a natural xanthone compound that can be isolated from the plant Cratoxylum formosum ssp. pruniflorum . It is known for its antibacterial activity and has been studied for its potential therapeutic properties . The compound has a molecular formula of C24H28O7 and a molecular weight of 428.47 g/mol .
Mechanism of Action
Target of Action
3-Isomangostin Hydrate is an xanthone that can be isolated from Cratoxylum formosum ssp. pruniflorum . It exhibits antibacterial activity , indicating that its primary targets are likely bacterial cells.
Mode of Action
Given its antibacterial activity , it may interact with bacterial cells, leading to their inhibition or death
Biochemical Pathways
As an antibacterial agent , it likely impacts pathways essential for bacterial survival or proliferation
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its efficacy as an antibacterial agent .
Result of Action
The primary result of this compound’s action is its antibacterial activity This suggests that it can inhibit the growth of or kill bacteria
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its antibacterial activity .
Biochemical Analysis
Biochemical Properties
3-Isomangostin Hydrate plays a role in biochemical reactions due to its antibacterial properties
Cellular Effects
The cellular effects of this compound are primarily related to its antibacterial activity
Molecular Mechanism
It is known to exert its effects at the molecular level due to its antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isomangostin Hydrate can be synthesized from 3-Isomangostin through a reaction involving toluene-4-sulfonic acid and acetic acid in benzene at room temperature for 20 hours . The reaction mixture is then extracted with ethyl acetate, washed with saturated sodium bicarbonate and water, dried over anhydrous sodium sulfate, and evaporated at reduced pressure. The product is purified by chromatography over silica gel using a 20% acetone-hexane eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and standard laboratory techniques makes it feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Isomangostin Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 3-Isomangostin Hydrate is used in chemical research to study its reactivity and potential as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, the compound is investigated for its antibacterial properties and its ability to inhibit certain enzymes .
Medicine: The compound has shown potential in medical research for its cytotoxic activity against cancer cells and its inhibitory effects on mammalian DNA polymerases and acetylcholinesterase .
Industry: While its industrial applications are still being explored, this compound’s antibacterial properties make it a candidate for use in developing new antimicrobial agents .
Comparison with Similar Compounds
- Alpha-Mangostin
- Beta-Mangostin
- Gamma-Mangostin
Comparison: 3-Isomangostin Hydrate is unique among these compounds due to its specific antibacterial and enzyme inhibitory activities .
Properties
IUPAC Name |
5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZOIULTUMSCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108831 | |
Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Isomangostin hydrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26063-96-7 | |
Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26063-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isomangostin hydrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182 - 183 °C | |
Record name | 3-Isomangostin hydrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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